molecular formula C8H11N3O3S B2472372 Ethyl 2-(2-formylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 2279122-38-0

Ethyl 2-(2-formylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2472372
CAS No.: 2279122-38-0
M. Wt: 229.25
InChI Key: NOQJNNGWWZLROE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-formylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-formylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with formylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: Ethyl 2-amino-4-methylthiazole-5-carboxylate and formylhydrazine.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Heating the mixture to reflux temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-formylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The thiazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Can produce alcohols or amines.

    Substitution: Results in various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(2-formylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-formylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-formylhydrazino)-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-(2-formylhydrazinyl)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-3-14-7(13)6-5(2)10-8(15-6)11-9-4-12/h4H,3H2,1-2H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQJNNGWWZLROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NNC=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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